molecular formula C20H18N2O6S B2673120 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097860-19-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2673120
CAS No.: 2097860-19-8
M. Wt: 414.43
InChI Key: RIGTZHRPGRWYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Milestones in Benzoxazole Therapeutic Development

Year Discovery/Development Key Contribution
1950 Isolation of calcimycin First natural benzoxazole antibiotic
1965 Synthesis of boxazomycins Broad-spectrum antibacterial activity
2000 Development of caboxamycin Antitumor and antibacterial applications
2020 Benzoxazole–thiazolidinone hybrids (BT25) MRSA/VRE inhibition (MIC: 0.5–1 μg mL$$^{-1}$$)

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-22-16-11-15(8-9-19(16)28-20(22)24)29(25,26)21-12-17(23)13-4-6-14(7-5-13)18-3-2-10-27-18/h2-11,17,21,23H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGTZHRPGRWYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a furan ring, a benzoxazole moiety, and a sulfonamide group, which are known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The IUPAC name for this compound is this compound. Its molecular formula is C20H18N2O6S, and it has a molecular weight of 414.43 g/mol. The structural features contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Mu-opioid Receptor Agonism : Similar to other compounds with sulfonamide groups, it may interact with mu-opioid receptors, leading to analgesic effects by inhibiting the adenylate cyclase-cAMP pathway.
  • Antioxidant Activity : The furan and benzoxazole moieties are associated with antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor due to its structural similarity to known inhibitors in various biochemical pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. This is primarily due to the sulfonamide group, which is known for its antibacterial properties.

Anti-inflammatory Effects

Studies indicate that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a candidate for treating inflammatory diseases.

Anticancer Activity

The compound's ability to induce apoptosis in cancer cells has been investigated. Its structural components may interact with cellular pathways that regulate cell growth and survival.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that this compound inhibited the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.
  • Cell Line Studies : In cancer cell lines (e.g., HeLa and MCF7), the compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition at micromolar concentrations. Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways.

Comparative Analysis

To better understand the unique properties of this compound compared to other related compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
N-{...}Furan ring + sulfonamideAntimicrobial, anti-inflammatory
1,3-Benzoxazole SulfonamidesBenzoxazole core + sulfonamideAntimicrobial, anticancer
Furan DerivativesFuran ringsAntioxidant, anti-inflammatory

Comparison with Similar Compounds

Research Findings and Implications

  • Benzoxazole vs. Benzimidazole : Benzoxazoles are less basic than benzimidazoles, favoring neutral pH solubility. This makes benzoxazole derivatives preferable for central nervous system targets where blood-brain barrier penetration is critical .
  • Role of Halogens : Fluorine in florensocatibum improves resistance to oxidative metabolism, extending half-life. Chlorine or bromine in other analogs (e.g., ) may enhance binding via halogen bonds .
  • Sulfur vs.

Q & A

Q. What are the optimal synthetic routes for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling for furan-phenyl linkage formation (e.g., Suzuki-Miyaura coupling) . Key intermediates like 3-methyl-2-oxo-benzoxazole-5-sulfonamide should be prepared first, followed by hydroxyethyl functionalization. Reflux conditions (e.g., 100°C for 4–6 hours in polar aprotic solvents like DMF) are critical for coupling efficiency, as seen in analogous sulfonamide syntheses . Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Focus on distinguishing tautomeric forms (e.g., benzoxazole ring proton shifts at δ 7.5–8.5 ppm) and hydroxyethyl group signals (broad OH peak at δ 2.5–3.5 ppm) .
  • IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and benzoxazole carbonyl (C=O at 1650–1750 cm⁻¹) .
  • HRMS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+) and rule out impurities from incomplete coupling steps .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?

  • Methodological Answer :
  • Core Modifications : Replace the furan-2-yl group with substituted thiophene or pyrrole rings to assess π-π stacking effects in biological targets .
  • Sulfonamide Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzoxazole 5-position to modulate solubility and target binding .
  • Hydroxyethyl Optimization : Test ester or ether derivatives to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Assay Design : Use in vitro enzyme inhibition assays (e.g., COX-2) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.5) and incubation time, as sulfonamide ionization states affect target binding .
  • Orthogonal Assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays to rule off-target effects .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed hydroxyethyl groups) that may confound results .

Q. How can in silico modeling address synthetic challenges, such as regioselectivity in benzoxazole sulfonamide formation?

  • Methodological Answer :
  • DFT Calculations : Predict transition states for sulfonamide coupling at the benzoxazole 5-position using Gaussian09 (B3LYP/6-31G**) to optimize reaction conditions .
  • Docking Studies : Screen virtual libraries of furan-phenyl derivatives to prioritize synthetically accessible candidates with high target affinity .

Q. What analytical methods resolve tautomerism or polymorphism issues in crystallographic studies?

  • Methodological Answer :
  • X-ray Diffraction : Collect data at low temperature (100 K) to stabilize crystal packing and identify tautomeric forms (e.g., keto-enol equilibria in benzoxazole) .
  • PXRD : Compare experimental and simulated patterns to detect polymorphic forms affecting solubility and bioavailability .

Data Analysis and Experimental Design

Q. How should researchers design stability studies under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Light Sensitivity : Use UV-Vis spectroscopy (200–400 nm) to detect photolytic byproducts and recommend amber glass storage .

Q. What statistical approaches validate reproducibility in synthetic yields?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading, solvent ratio) and quantify interactions affecting yield .
  • ANOVA : Compare batch-to-batch variability (n ≥ 3) to identify critical steps requiring tighter control (e.g., palladium catalyst purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.